molecular formula C15H26ClNO4 B12104757 Cynaustine

Cynaustine

Cat. No.: B12104757
M. Wt: 319.82 g/mol
InChI Key: IAZXZAXZQOMXBB-UHFFFAOYSA-N
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Description

Cynaustine is a pyrrolizidine alkaloid isolated from the plant Cynoglossum australe. It is one of the several alkaloids found in this plant, along with cynaustraline and amabiline . Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities.

Chemical Reactions Analysis

Cynaustine undergoes various chemical reactions typical of pyrrolizidine alkaloids. These reactions include:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrolizidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Cynaustine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cynaustine involves its interaction with cellular proteins and enzymes. This compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function. This interaction can disrupt cellular processes and lead to cytotoxic effects. The molecular targets of this compound include enzymes involved in DNA replication and repair, which can result in genotoxic effects .

Comparison with Similar Compounds

Cynaustine is structurally similar to other pyrrolizidine alkaloids such as amabiline and supinine. These compounds share a common pyrrolizidine core but differ in their esterifying acids and substituents. This compound is unique due to its specific esterification with viridifloric acid, which distinguishes it from other similar compounds . Other similar compounds include heleurine, absouline, isoabsouline, anchustrigosine, assamicadine, bohemamine, and callimorphine .

Properties

IUPAC Name

3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4.ClH/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16;/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZXZAXZQOMXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[NH+]2C1CCC2)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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